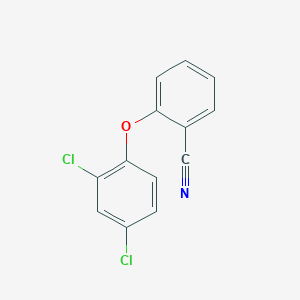

2-(2,4-Dichlorophenoxy)benzonitrile

Übersicht

Beschreibung

2-(2,4-Dichlorophenoxy)benzonitrile (CAS: 175136-80-8) is a synthetic aromatic nitrile derivative with the molecular formula C₁₃H₇Cl₂NO and a molecular weight of 264.11 g/mol . Structurally, it consists of a benzonitrile core (a benzene ring with a nitrile group, -C≡N) linked via an ether bond to a 2,4-dichlorophenoxy moiety. Its synthesis likely involves nucleophilic substitution reactions between 2,4-dichlorophenol and a benzonitrile precursor, though procedural specifics are absent in the evidence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)benzonitrile typically involves the reaction of 2,4-dichlorophenol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the benzonitrile, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The nitrile group can be reduced to an amine or other reduced forms.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, mild to moderate temperatures.

Substitution: Halogens, alkylating agents, nucleophiles, solvents like DMF or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines, reduced nitriles.

Substitution: Various substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Use

The primary application of 2-(2,4-Dichlorophenoxy)benzonitrile is as a systemic herbicide targeting broadleaf weeds while sparing grasses. Its mode of action involves disrupting normal plant growth by causing uncontrolled cell division and growth at the tips of stems and roots, ultimately leading to the death of the targeted plants .

Biochemical Studies

Research has shown that this compound interacts with various biochemical pathways:

- Enzyme Interactions : It has been found to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This interaction can lead to either inhibition or activation of enzyme activity.

- Detoxification Mechanisms : The compound also interacts with glutathione S-transferases, which are involved in detoxifying harmful substances within biological systems.

Environmental Impact Studies

Studies have assessed the dissipation and persistence of this compound in various environmental settings:

- Sediment and Water Analysis : Research indicates that this herbicide can persist in sediment and water samples from wetlands, raising concerns about its ecological impact and potential bioaccumulation in aquatic systems .

Case Study 1: Herbicide Poisoning

A notable case involved severe poisoning due to accidental ingestion of herbicides containing 2,4-Dichlorophenoxyacetic acid (a related compound). The patient presented with symptoms similar to organophosphate poisoning, highlighting the need for accurate identification and treatment protocols for herbicide exposure .

Comparative Applications Table

| Application Area | Description | Examples/Implications |

|---|---|---|

| Agriculture | Selective herbicide for broadleaf weed control | Effective in cereal crops like corn and wheat |

| Biochemical Research | Study of enzyme interactions and detoxification processes | Cytochrome P450 enzyme studies |

| Environmental Science | Assessment of persistence in aquatic ecosystems | Monitoring programs for ecological safety |

| Medical Research | Exploration of potential therapeutic uses | Investigating herbicidal compounds for medical applications |

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenoxy)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity and affecting cellular processes. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,4-dichlorophenoxy)benzonitrile with key analogs, focusing on structural variations, synthesis, applications, and toxicity.

Structural and Functional Analogues

Biologische Aktivität

2-(2,4-Dichlorophenoxy)benzonitrile, also known as dichlobenil, is a compound that has garnered attention for its biological activity, particularly in agricultural and environmental contexts. This article reviews its herbicidal properties, potential antimicrobial effects, and interactions with biological systems based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : Approximately 264.11 g/mol

The compound features a benzonitrile moiety attached to a 2,4-dichlorophenoxy group. This unique structure contributes to its chemical reactivity and biological activity, particularly in disrupting plant hormone signaling pathways.

Research indicates that this compound exhibits herbicidal properties similar to those of other phenoxy compounds. Its primary mechanism involves:

- Disruption of Auxin Metabolism : The compound interferes with auxin signaling in plants, leading to uncontrolled growth and ultimately plant death. This makes it effective against broadleaf weeds while minimizing harm to grasses.

Comparative Herbicidal Efficacy

| Compound Name | Mechanism of Action | Efficacy Against Weeds |

|---|---|---|

| This compound | Disruption of auxin metabolism | Broadleaf weeds |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Similar auxin mimicry | Broadleaf weeds |

| Glyphosate | Inhibition of shikimic acid pathway | Annual and perennial weeds |

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties . It has shown promise in inhibiting the growth of various bacterial and fungal strains. However, further research is necessary to fully elucidate these effects and determine the specific mechanisms involved.

Environmental Impact and Soil Interactions

The environmental persistence and degradation of this compound have been examined in various soil types. Studies indicate:

- Soil Half-Life : Less than 7 days in heavy clay, clay loam, and sandy loam soils .

- Microbial Interactions : The compound's interactions with soil microorganisms can influence its degradation rate and overall environmental impact.

Toxicological Insights

A case study highlighted the severe toxicity associated with similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D). While not directly involving this compound, it underscores the potential risks associated with exposure to phenoxy herbicides:

- A young female farmer in Ethiopia suffered from severe poisoning after ingestion of 2,4-D. Symptoms included loss of consciousness and organ failure despite treatment efforts . This case illustrates the importance of understanding the toxicological profiles of related compounds.

Research Findings Summary

- Herbicidal Activity : Effective against broadleaf weeds by disrupting auxin metabolism.

- Antimicrobial Potential : Preliminary evidence suggests activity against certain pathogens; further studies are required.

- Environmental Persistence : Rapid degradation in soil environments indicates a lower risk of long-term accumulation.

- Toxicological Risks : Similar compounds pose significant health risks upon exposure.

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of 2-(2,4-Dichlorophenoxy)benzonitrile when commercial sources do not provide analytical data?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) with UV detection to assess purity. Cross-reference spectral data with computational predictions (e.g., InChI key or SMILES strings) . For impurities, employ mass spectrometry (MS) to identify byproducts from synthesis or degradation.

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

Methodological Answer: Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid contact with metals and moisture, as these may catalyze decomposition. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential carcinogenicity inferred from structurally related chlorophenoxy compounds .

Q. What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: Utilize Ullmann coupling or nucleophilic aromatic substitution between 2,4-dichlorophenol and a benzonitrile derivative (e.g., 2-fluorobenzonitrile). Optimize catalysts (e.g., CuI for Ullmann) and solvents (e.g., DMF) under controlled temperatures (80–120°C). Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields from different synthetic methods for this compound?

Methodological Answer: Conduct a systematic comparison of reaction parameters (e.g., catalyst loading, solvent polarity, and temperature) using design-of-experiments (DoE) software. Validate results with kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps .

Q. What advanced analytical techniques are critical for characterizing trace impurities in this compound?

Methodological Answer: Employ ultra-high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) for impurity profiling. For structural elucidation, use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. How can mechanistic studies clarify the reaction pathways in the synthesis of this compound?

Methodological Answer: Use isotopic labeling (e.g., ¹⁸O in phenol intermediates) to track oxygen transfer pathways. Computational modeling (DFT calculations) can predict transition states and intermediates, validated by experimental data from time-resolved MS or NMR .

Q. What strategies are effective for assessing the environmental fate and degradation products of this compound?

Methodological Answer: Conduct photolysis studies under simulated sunlight (e.g., UV-Vis irradiation) and analyze degradation products via LC-MS/MS. Evaluate hydrolysis pathways at varying pH levels to identify stable metabolites. Compare results with structurally related herbicides (e.g., diclofop) for ecological risk modeling .

Q. How can researchers evaluate the stability of this compound under varying temperature and humidity conditions?

Methodological Answer: Perform accelerated stability testing using thermal gravimetric analysis (TGA) and dynamic vapor sorption (DVS). Monitor decomposition products via gas chromatography (GC-MS) and correlate findings with Arrhenius kinetics to predict shelf life .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

Methodological Answer: Use quantum mechanical software (e.g., Gaussian) to calculate logP, pKa, and solubility parameters. Validate predictions against experimental data from shake-flask methods or potentiometric titrations. Machine learning models trained on PubChem datasets can further refine accuracy .

Q. How can metabolomic studies identify potential bioactive derivatives of this compound?

Methodological Answer: Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via untargeted metabolomics (LC-QTOF-MS). Use molecular networking tools (e.g., GNPS) to map biotransformation pathways and prioritize derivatives for bioactivity screening .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLUAJUFCRYPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380334 | |

| Record name | 2-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-80-8 | |

| Record name | 2-(2,4-Dichlorophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.